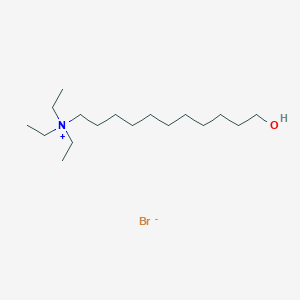
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a quaternary ammonium group, making it highly versatile in its interactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method includes the reaction of 11-hydroxyundecanoic acid with triethylamine in the presence of a brominating agent. The reaction conditions often require a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium chloride (KCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 11-oxo-undecan-1-aminium bromide, while substitution with iodide may produce N,N,N-Triethyl-11-hydroxyundecan-1-aminium iodide.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, where its ability to reduce surface tension is beneficial.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate
- N,N,N-Triethyl-2-(4-nitrophenyl)ethanaminium bromide
- N,N-diethyl-N-[2-(4-nitrophenyl)ethyl]octan-1-aminium bromide
Uniqueness: N,N,N-Triethyl-11-hydroxyundecan-1-aminium bromide is unique due to its long hydrocarbon chain and hydroxyl group, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems.
Propiedades
Número CAS |
500689-57-6 |
|---|---|
Fórmula molecular |
C17H38BrNO |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
triethyl(11-hydroxyundecyl)azanium;bromide |
InChI |
InChI=1S/C17H38NO.BrH/c1-4-18(5-2,6-3)16-14-12-10-8-7-9-11-13-15-17-19;/h19H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZWWWMRHAXFBDJN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCCCCCCCCCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
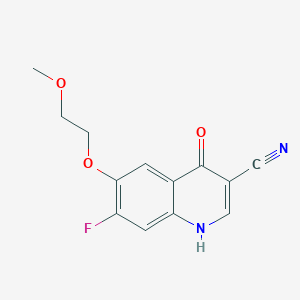
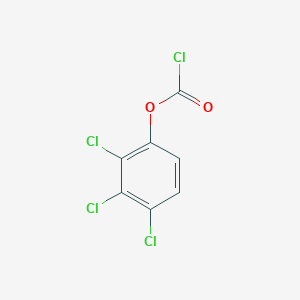
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

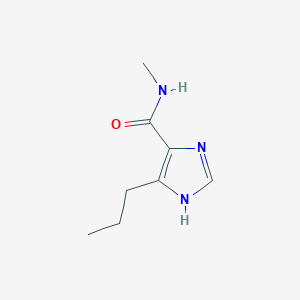
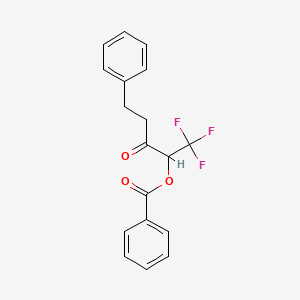
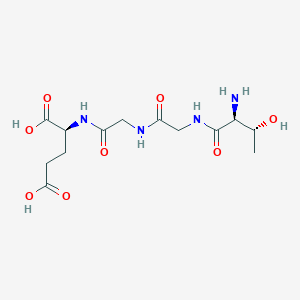
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
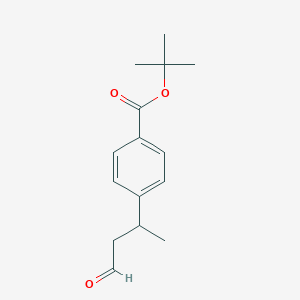
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
